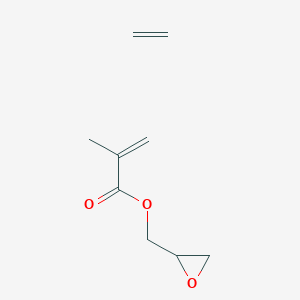

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

Description

Contextualization within Functional Monomers and Polymer Chemistry

In the realm of polymer chemistry, functional monomers are compounds that possess reactive groups, which can be utilized for polymerization and subsequent chemical modification. Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate is a prime example of such a monomer. wikipedia.org Its methacrylate (B99206) group is readily polymerizable via free-radical polymerization, forming the backbone of a polymer chain. rsc.org Simultaneously, the pendant epoxide group remains available for a variety of post-polymerization modification reactions. rsc.orgrsc.org

This dual reactivity allows for the creation of polymers with precisely controlled architectures and functionalities. nih.gov The methacrylate component contributes to the formation of the main polymer chain, while the epoxide group serves as a handle for introducing a wide array of chemical moieties. This versatility makes this compound a cornerstone in the design of advanced materials for a multitude of applications, including coatings, adhesives, and biomedical devices. guidechem.comchemicalsunited.com

Historical Development of Epoxide and Methacrylate Systems in Polymer Science

The development of epoxide and methacrylate systems in polymer science has followed distinct yet ultimately converging paths. The journey of epoxy resins began in 1934 when P. Schlack in Germany discovered the crosslinking of epoxides with amines. epoxy-europe.eu This was followed by the work of the Swiss chemist Pierre Castan, who in the late 1930s, synthesized early epoxide-based resins that could be hardened with anhydrides, initially for dental applications. epoxy.acepoxyflooringtech.com.au In the United States, Sylvan Greenlee at Devoe & Raynolds patented epoxy formulations in the early 1940s, focusing on coatings and adhesives. epoxy-europe.euepoxy.ac

The history of methacrylates dates back to the early 19th century with the first synthesis of acrylic acid. gantrade.com Methacrylic acid was then formulated in 1865. wikipedia.org However, it was not until the 1930s that the polymerization of methyl methacrylate gained prominence, with its commercialization by Röhm & Haas as Plexiglas. gantrade.comwikipedia.org The first commercial production of methyl methacrylate began in Germany in 1933. nih.gov

The combination of these two functionalities in a single molecule, this compound, provided polymer chemists with a powerful tool for creating materials that benefit from the properties of both classes of polymers.

Significance of this compound for Tailored Polymer Synthesis and Modification

The significance of this compound lies in its ability to facilitate the synthesis of polymers with tailored properties. The methacrylate group allows for its incorporation into a polymer backbone using controlled polymerization techniques, which enables the synthesis of polymers with well-defined molecular weights and architectures, such as block copolymers. rsc.org

The true versatility of this monomer is realized through the reactivity of the pendant epoxide group. This three-membered ring can be opened by a variety of nucleophiles, including amines, thiols, and carboxylic acids, in post-polymerization modification reactions. rsc.orgnih.gov This allows for the introduction of a wide range of functional groups along the polymer chain, thereby tailoring the polymer's physical and chemical properties. For instance, the introduction of hydrophilic groups can render a polymer water-soluble, while the attachment of specific biomolecules can create materials for biomedical applications. rsc.org This ability to fine-tune polymer properties makes this compound an invaluable monomer in the development of high-performance materials. gminsights.com

Research Scope and Objectives Pertaining to this compound

Current research on this compound is broad and multifaceted, driven by the increasing demand for advanced materials in various industries. gminsights.comgrandviewresearch.com A significant area of focus is the development of sustainable and bio-based alternatives to traditional petrochemical-based monomers. chemicalsunited.comgminsights.com Researchers are exploring new, more efficient, and environmentally friendly synthesis routes for this compound.

Another key research objective is the expansion of its applications in high-performance sectors. This includes its use in the formulation of advanced coatings and adhesives with enhanced durability and adhesion. chemicalsunited.comtransparencymarketresearch.com In the electronics industry, there is growing interest in its use for producing materials with superior electrical insulation properties for applications such as printed circuit boards and semiconductor packaging. gminsights.comtransparencymarketresearch.com Furthermore, ongoing research aims to leverage the unique reactivity of this compound to create novel functional polymers for emerging technologies, such as self-healing materials and drug delivery systems. nih.govmdpi.com The selective polymerization of the epoxide group, leaving the methacrylate group available for subsequent reactions, is another area of active investigation. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-2/h6H,1,3-4H2,2H3;1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONHAJWVOAJZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CO1.C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26061-90-5, 119433-93-1 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |

| Record name | Ethylene-glycidyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26061-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119433-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26061-90-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate

Established Routes via Esterification of Precursors

The industrial production of oxiran-2-ylmethyl 2-methylprop-2-enoate has traditionally relied on two primary esterification-based strategies: direct synthesis from methacrylic acid and epichlorohydrin (B41342), and transesterification involving methyl methacrylate (B99206) and glycidol (B123203). google.com

Direct Synthesis Approaches

The most common direct synthesis route involves the reaction of methacrylic acid or its alkali metal salt with epichlorohydrin. nus.edu.sg This process can be performed in one or two steps.

Two-Step Process: The first step involves the reaction of methacrylic acid with epichlorohydrin, often in the presence of a catalyst like a quaternary ammonium (B1175870) salt, to form an intermediate, 3-chloro-2-hydroxypropyl methacrylate. nus.edu.sggoogle.com This intermediate is subsequently dehydrochlorinated in a ring-closure reaction using an alkaline solution to yield the final glycidyl (B131873) methacrylate product. nus.edu.sgphasetransfercatalysis.com

One-Step Process: Alternatively, an alkali metal salt of methacrylic acid (like sodium methacrylate) is reacted directly with epichlorohydrin in the presence of a phase transfer catalyst. google.com The reaction is typically carried out at temperatures between 80°C and 120°C. google.com Controlling the water content in the reaction system to a range of 500 to 2000 ppm is crucial for achieving high purity and minimizing residual chlorine compounds. google.com

These methods, while effective, can result in chlorine impurities in the final product. google.com

Transesterification Pathways

Transesterification, or ester exchange, offers an alternative pathway that can produce a product with significantly lower chloride content. google.com This method typically involves the reaction of an acrylic ester, such as methyl methacrylate, with glycidol. google.compatsnap.com

The reaction is conducted in the presence of a catalyst. A variety of catalysts can be used, including phosphines, strong alkali catalysts like sodium methylate, and pyridine (B92270) or its derivatives. google.comgoogle.com The use of pyridine-based catalysts has been shown to significantly shorten the reaction time. google.com A key aspect of this process is the removal of the methanol (B129727) byproduct, often through distillation under reduced pressure, to drive the reaction equilibrium towards the product. google.comgoogle.com The reaction mechanisms can be complex, with potential competition between transesterification and the ring-opening of the epoxide group, particularly when modifying macromolecules in aqueous solutions. researchgate.netacs.orgresearchgate.net

Novel and Green Chemistry Synthetic Protocols for Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

Recent research has focused on developing more sustainable and efficient synthetic protocols, emphasizing the use of advanced catalytic systems and environmentally benign methodologies.

| Synthetic Route | Catalyst Type | Example Catalyst | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| Direct Synthesis (Methacrylic Acid Salt + Epichlorohydrin) | Quaternary Ammonium Salt (PTC) | Tetramethylammonium Chloride | Reaction temperature 80-120°C; Water content 500-2000 ppm improves purity. | google.com |

| Transesterification (Methyl Methacrylate + Glycidol) | Pyridine Derivative | Pyridine | Shortens reaction time to 0.5-5 hours at 50-100°C. | google.com |

| Transesterification (Methyl Methacrylate + Glycidol) | Strong Alkali | Sodium Methylate | Yield of 95% with immediate removal of methanol byproduct. | google.com |

| Enzymatic Transesterification ((Meth)acrylate Vinyl Ester + Glycidol) | Enzyme (Biocatalyst) | Novozym 435 | 100% yield after 6 hours at 60°C in Sponge Like Ionic Liquids. | rsc.org |

Sustainable Synthesis Methodologies

Green chemistry principles are increasingly being applied to the synthesis of oxiran-2-ylmethyl 2-methylprop-2-enoate. A notable development is the chemo-enzymatic process, which offers a more sustainable alternative. rsc.org One such process involves the enzymatic transesterification of a vinyl ester of methacrylate with glycidol. rsc.orgum.es This reaction can be performed in a "Sponge Like Ionic Liquid" medium, achieving a 100% yield after 6 hours at a mild temperature of 60°C. rsc.org This system allows for the simple isolation of the product and the recovery and reuse of the biocatalyst and ionic liquid for multiple cycles without loss of performance. rsc.org Another green approach involves using horseradish peroxidase as a catalyst for the polymerization of glycidyl methacrylate to create coatings, avoiding more hazardous conventional catalysts. rsc.org

Purification and Isolation Techniques for Research-Grade this compound

Obtaining high-purity oxiran-2-ylmethyl 2-methylprop-2-enoate is essential for its application in advanced materials. The purification process typically involves multiple steps to remove unreacted starting materials, byproducts, and residual catalysts. google.com

Distillation under reduced pressure is a primary method for purification. google.com A multi-stage distillation process can be employed to effectively separate impurities. google.com For instance, a first stage can remove light impurities like epichlorohydrin by forming a heteroazeotrope with a solvent such as water. google.com A subsequent distillation, also in the presence of a solvent that forms an azeotrope with the product, can then separate the pure glycidyl methacrylate from heavier impurities. google.com

Washing steps are also common. The reaction mixture may be washed with a dilute aqueous solution of sodium hydroxide (B78521) to neutralize acidic components and remove certain byproducts. google.com Following synthesis via the reaction of an alkali metal salt with epichlorohydrin, the product is washed with water to eliminate the sodium chloride formed during the reaction. For specialized applications, such as the purification of glucosinolates from plant extracts, adsorbents based on poly(glycidyl methacrylate) have been prepared and used in column chromatography, demonstrating the material's utility in separation processes. nih.govmdpi.com

Polymerization Mechanisms and Kinetics of Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate

Radical Polymerization of Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

Radical polymerization is a widely employed method for the polymerization of GMA, primarily targeting the methacrylate (B99206) group while preserving the integrity of the epoxy ring for subsequent reactions. This approach can be broadly categorized into conventional free-radical polymerization and controlled radical polymerization (CRP) techniques.

Conventional free-radical homopolymerization of GMA is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. The polymerization proceeds via the standard steps of initiation, propagation, and termination. The kinetics of GMA homopolymerization have been investigated under various conditions. For instance, the free-radical copolymerization of GMA with other monomers has been studied to determine monomer reactivity ratios, which provide insight into the relative reactivity of GMA. In the copolymerization with butyl acrylate (B77674), GMA generally exhibits higher reactivity. rsc.org

The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. During conventional radical polymerization, challenges such as excessive crosslinking through the oxirane group can lead to the formation of gelled materials, which restricts the application of the resulting polymer. acs.org

| Initiator | Solvent | Temperature (°C) | Key Findings |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Toluene | 70 | Used in the synthesis of copolymers to study reactivity ratios. youtube.com |

| Potassium persulfate (KPS) | Water (Emulsion) | 75 | In emulsion copolymerization with butyl acrylate, GMA's reactivity ratio was found to be reduced compared to homogeneous polymerizations due to its relative water-solubility. rsc.org |

Controlled radical polymerization techniques offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. Several CRP methods have been successfully applied to the polymerization of GMA.

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method for polymerizing GMA. This technique typically employs a transition metal complex, most commonly copper-based, as a catalyst to reversibly activate and deactivate the propagating polymer chains. This reversible activation-deactivation equilibrium minimizes termination reactions, allowing for controlled chain growth.

The ATRP of GMA has been successfully carried out in both bulk and solution, using various initiators and catalyst systems. acs.orgrsc.org For instance, the polymerization can be initiated by ethyl 2-bromoisobutyrate with a copper(I) halide/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system. acs.org The choice of solvent significantly impacts the control over the polymerization, with diphenyl ether showing good results in maintaining low polydispersity. rsc.org The pendant glycidyl (B131873) group of the resulting PGMA remains unaffected during ATRP, making it available for further chemical modifications. acs.org

| Catalyst System | Initiator | Solvent | Temperature (°C) | Conversion (%) | M_n (g/mol) | PDI (M_w/M_n) |

|---|---|---|---|---|---|---|

| CuBr/dNbpy | Ethyl 2-bromoisobutyrate | Anisole | 70 | 76 | 14,800 | 1.17 |

| Fe(0)/Cu(II)Br2 | Not specified | Not specified | Room Temperature | >90 | Not specified | <1.1 |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that has been successfully applied to GMA. The control in RAFT polymerization is achieved through the use of a chain transfer agent, known as a RAFT agent, which reversibly reacts with the propagating polymer chains.

The RAFT polymerization of GMA can be conducted in bulk or solution, using common initiators like AIBN. uliege.be The polymerization exhibits first-order kinetics with respect to the monomer concentration, and the molecular weight of the resulting polymer increases linearly with monomer conversion, which are characteristics of a controlled polymerization process. uliege.be The polydispersities of the polymers are typically low, even at high conversions. uliege.be The epoxy group remains intact after RAFT polymerization. uliege.be

| RAFT Agent | Initiator | Conditions | Time (min) | Conversion (%) | M_n (g/mol) | PDI (M_w/M_n) |

|---|---|---|---|---|---|---|

| 2-cyanoprop-2-yl 1-dithionaphthalate (CPDN) | AIBN | Bulk, 60°C | Not specified | Up to 96.7 | Linear increase with conversion | Low |

| Not specified | Not specified | Dispersion in mineral oil, 70°C | 150 | >99 | Linear increase with conversion | <1.22 |

Nitroxide-Mediated Polymerization (NMP) utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain, thereby controlling the polymerization. While NMP of methacrylates can be challenging, it has been successfully applied to GMA, often in the presence of a comonomer like styrene (B11656) to enhance control. cmu.edu

The controlled/living photoradical polymerization of GMA has been achieved using 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) as a mediator. acs.org This method allows for the polymerization to proceed at the vinyl group while preserving the oxirane ring structure. acs.org The living nature of this polymerization is confirmed by a linear increase in molecular weight with conversion and low polydispersity indices. acs.org

| Mediator | Initiator | Conditions | Conversion (%) | M_n (g/mol) | PDI (M_w/M_n) |

|---|---|---|---|---|---|

| MTEMPO | (2RS,2'RS)-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Bulk, photopolymerization | 58 | 13,300 | 1.48 |

| SG1-based alkoxyamine | - | Copolymerization with styrene, 90°C | ~50 | Linear evolution with conversion | 1.22–1.44 |

Controlled Radical Polymerization (CRP) of this compound

Anionic and Cationic Polymerization of this compound

The polymerization of GMA via anionic and cationic mechanisms is complicated by the presence of the two reactive functional groups. The choice of initiator and reaction conditions determines whether the polymerization proceeds through the vinyl group or the epoxy ring.

Anionic Polymerization

Anionic polymerization of GMA is challenging due to the high reactivity of the epoxy group, which can undergo side reactions with the anionic initiator or the propagating chain end. However, under carefully controlled conditions, it is possible to achieve the polymerization of the methacrylate group while leaving the epoxy ring intact. This typically requires low temperatures (e.g., -78°C) and specific initiator systems, such as organolithium compounds (e.g., sBuLi) complexed with lithium chloride (LiCl) in a polar solvent like tetrahydrofuran (B95107) (THF). scirp.orgmdpi.com The LiCl helps to stabilize the active centers and suppress side reactions. mdpi.com Even with these precautions, achieving a truly "living" anionic homopolymerization of GMA is difficult, and the resulting polymers may have broader molecular weight distributions compared to those obtained by CRP methods. scirp.org

A monomer-activated anionic approach using a tetraoctylammonium bromide/triisobutylaluminum (B85569) initiating system has been shown to selectively achieve the ring-opening polymerization of the epoxide group, yielding poly(glycidyl methacrylate ether) with pendant methacrylate functions. acs.org

Cationic Polymerization

In cationic polymerization, both the vinyl group and the epoxy ring of GMA can be reactive, leading to complex reaction pathways. The polymerization can proceed through either the vinyl group or the epoxy ring, or both, depending on the initiator and reaction conditions. Cationic ring-opening polymerization of the epoxy group can be initiated by strong acids or Lewis acids. For instance, a proton-exchanged montmorillonite (B579905) clay (Maghnite-H+) has been used as a solid acid catalyst to initiate the cationic ring-opening polymerization of GMA, resulting in a polyether backbone with pendant methacrylate groups. The proposed mechanism involves the protonation of the epoxy ring by the catalyst, followed by propagation through the conventional cationic ring-opening mechanism.

Photosensitive onium salts can act as photo-acid generators, initiating the cationic ring-opening polymerization of the oxirane ring upon UV irradiation. However, in some systems, these onium salts can also act as accelerators for controlled/living photoradical polymerization of the methacrylate group. The selectivity between these two pathways is a key aspect of the cationic polymerization of GMA.

Exploration of Initiator Systems

The choice of initiator system is critical as it dictates which functional group on the this compound monomer will polymerize and the nature of the polymerization (e.g., controlled/living vs. conventional). A wide array of initiator systems has been explored for this monomer.

Radical Polymerization Initiators: Conventional free-radical polymerization is commonly initiated by thermal initiators like 2,2′-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). guidechem.comresearchgate.net These systems typically target the methacrylate double bond. researchgate.net

Controlled Radical Polymerization (CRP) Systems: Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of this compound, yielding polymers with predictable molecular weights and low dispersity. tandfonline.com Common ATRP initiator systems include an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate) paired with a copper halide catalyst (e.g., CuBr) and a nitrogen-based ligand (e.g., N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) or 2,2′-bipyridine). tandfonline.comresearchgate.netscribd.com

Anionic Polymerization Initiators: Anionic polymerization can be directed to either the methacrylate group or the epoxide ring, depending on the initiator and reaction conditions.

For the methacrylate group: Simple alkyl lithium initiators like sec-butyllithium (B1581126) (sBuLi), when complexed with lithium chloride (LiCl), can initiate the polymerization of the methacrylate moiety. uliege.be Other systems include lithium organocuprates such as nBuCu(NCy2)Li. worldscientific.comworldscientific.com

For the epoxide group (Ring-Opening): A monomer-activated anionic approach using a tetraoctylammonium bromide/triisobutylaluminum initiating system has been shown to selectively polymerize the epoxide ring, leaving the methacrylate group intact. acs.orgacs.orgresearchgate.net

Cationic Ring-Opening Polymerization (ROP) Initiators: The epoxide ring is susceptible to cationic ROP. Solid acid catalysts, such as Maghnite-H+, a proton-exchanged montmorillonite clay, have been effectively used to initiate the cationic ROP of the oxirane moiety. researchgate.netresearchgate.net

| Polymerization Type | Initiator System Components | Target Group | Reference(s) |

| Free Radical | 2,2′-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Methacrylate | guidechem.comresearchgate.net |

| ATRP | Ethyl 2-bromoisobutyrate / CuBr / PMDETA | Methacrylate | researchgate.netscribd.com |

| Anionic | sec-Butyllithium (sBuLi) / LiCl | Methacrylate | uliege.be |

| Anionic ROP | Tetraoctylammonium bromide / Triisobutylaluminum | Epoxide | acs.orgacs.orgresearchgate.net |

| Cationic ROP | Maghnite-H+ (proton-exchanged montmorillonite clay) | Epoxide | researchgate.netresearchgate.net |

Chain Propagation and Termination in Non-Radical Polymerization

Non-radical polymerization of this compound, including anionic and cationic pathways, offers alternative routes to polymer synthesis, often with distinct propagation and termination characteristics.

In the anionic polymerization of the methacrylate group, initiated by systems like sBuLi/LiCl, propagation occurs via the attack of the carbanionic chain end on the double bond of the incoming monomer. uliege.be This process can exhibit "living" characteristics, meaning there are no inherent termination steps. The chains will continue to grow as long as the monomer is available. Termination in these systems typically occurs through reaction with impurities (like water or alcohols) or by the deliberate addition of a quenching agent.

For the anionic ring-opening polymerization of the epoxide group, the propagating species is an alkoxide anion. rsc.org Propagation proceeds through the nucleophilic attack of this alkoxide on the carbon atom of the epoxide ring of another monomer. acs.org Similar to living anionic polymerization, this process can proceed without a formal termination step. However, the alkoxide anion is a strong base and can be readily quenched by proton sources, which can terminate the chain growth. rsc.org

In cationic ring-opening polymerization , initiated by a proton source from a catalyst like Maghnite-H+, the propagation step involves the electrophilic attack of the growing cationic chain end (an activated oxonium ion) on the oxygen atom of an incoming monomer's epoxide ring. researchgate.netresearchgate.net Termination can occur through various mechanisms, including reaction with water molecules added at the end of the reaction, which neutralizes the cationic center. researchgate.net

Ring-Opening Polymerization (ROP) of the Epoxide Moiety in this compound

The presence of the strained three-membered oxirane ring allows for Ring-Opening Polymerization (ROP), a key strategy for producing polymers with a polyether backbone and pendant reactive methacrylate groups. acs.orgrsc.org This selective polymerization is advantageous as it preserves the methacrylate functionality for subsequent modifications or cross-linking reactions. acs.orgresearchgate.net ROP can be initiated by either cationic or anionic species. acs.orgresearchgate.net The reaction of the epoxide with nucleophiles like hydroxyl or carboxyl groups is highly dependent on pH conditions; at acidic pH (e.g., 3.5), the ring-opening mechanism is favored. nih.govacs.org

Catalytic Ring-Opening Polymerization

Catalysts are crucial for controlling the ROP of the epoxide moiety, enabling selective and efficient polymerization.

Cationic Catalysis: Solid acid catalysts like Maghnite-H+ (a proton-exchanged montmorillonite clay) have proven effective for the cationic ROP of this compound. researchgate.netresearchgate.net In this system, the catalyst acts as a proton source to initiate the polymerization. The reaction proceeds via a cationic mechanism, where the montmorillonite sheets can act as counter-anions. researchgate.net A key advantage of using such a solid catalyst is its easy removal from the reaction mixture by simple filtration, allowing for catalyst recycling. researchgate.netresearchgate.net Research has shown that increasing the proportion of Maghnite-H+ increases monomer conversion but decreases the average molecular weight of the resulting polymer. researchgate.net

Anionic Catalysis: Selective anionic ROP has been achieved using a monomer-activated approach with a binary initiator system, such as tetraoctylammonium bromide (NOct₄Br) combined with triisobutylaluminum (i-Bu₃Al). acs.orgacs.org In this system, the trialkylaluminum acts as an activator for the monomer. It is proposed that the resulting 'ate-complex' is not nucleophilic enough to initiate the polymerization of the more reactive methacrylate group, while the strong activation of the epoxide group via complexation with the aluminum compound reverses the typical monomer reactivity order. researchgate.net This allows for the quantitative and controlled synthesis of poly(glycidyl methacrylate ether) with pendant methacrylate functions. acs.orgacs.org

Investigation of Polymer Microstructure through ROP

The microstructure of polymers derived from this compound is directly influenced by the polymerization method, particularly when ROP is employed.

When the epoxide moiety undergoes selective ROP, the resulting polymer possesses a distinct microstructure: a linear polyether backbone with a reactive methacrylate group attached to each repeating unit. acs.orgresearchgate.netresearchgate.net This structure is fundamentally different from the polymethacrylate (B1205211) backbone with pendant epoxide groups obtained through radical or anionic polymerization of the vinyl group. researchgate.net

The preservation of the methacrylate double bonds is a key feature of this microstructure. researchgate.net These pendant groups are available for subsequent reactions, most notably for post-polymerization cross-linking. This cross-linking can be initiated by heat or UV irradiation, transforming the linear thermoplastic polyether into a durable thermoset network. acs.org This ability to form cross-linked materials is a direct consequence of the unique microstructure achieved through selective ROP. In contrast, conventional anionic ROP that does not selectively target the epoxide can lead to highly branched or cross-linked structures during the primary polymerization, as the carbonyl carbon of the acrylate can also react. researchgate.net

Theoretical Aspects of this compound Polymerization Kinetics

The study of polymerization kinetics provides insight into the reaction rates and mechanisms. For this compound, kinetic studies have been performed for various polymerization types.

In a kinetic study of free radical polymerization using a phase transfer catalyst (PTC) and potassium peroxydisulfate (B1198043) as the initiator, the reaction orders were determined. The rate of polymerization (Rp) was found to be first order with respect to the monomer concentration ([M]¹), and half order with respect to both the initiator ([I]⁰.⁵) and the PTC ([PTC]⁰.⁵). researchgate.netniscair.res.in This leads to the following rate equation:

Rp = k[M]¹[I]⁰.⁵[PTC]⁰.⁵

This study also investigated the influence of various parameters on the reaction rate:

Solvent Polarity: The rate of polymerization was observed to increase with an increase in the polarity of the solvent. researchgate.netniscair.res.in

Temperature: An increase in temperature led to a higher rate of polymerization, which is attributed to an increased formation of free radicals from the initiator. researchgate.net

Ionic Strength and pH: These factors were found to have no significant impact on the polymerization rate in the studied PTC system. researchgate.netniscair.res.in

In the context of copolymerization, monomer reactivity ratios are critical kinetic parameters that describe the preference of a propagating chain to add its own monomer versus the comonomer. For the radical copolymerization of this compound (GMA, M₁) with octadecyl acrylate (ODA, M₂), the reactivity ratios were found to be r₁ = 1.29 and r₂ = 0.68. tandfonline.com Since r₁ > 1 and r₂ < 1, it indicates that the propagating chain with a GMA terminal unit preferentially adds another GMA monomer, and the propagating chain with an ODA terminal unit also preferentially adds a GMA monomer. This shows that GMA is more reactive than ODA in this system. tandfonline.com

| Kinetic Parameter | Finding | Polymerization System | Reference(s) |

| Order w.r.t. Monomer | 1 | Free Radical with PTC | researchgate.netniscair.res.in |

| Order w.r.t. Initiator | 0.5 | Free Radical with PTC | researchgate.netniscair.res.in |

| Effect of Temperature | Rate increases with temperature | Free Radical with PTC | researchgate.net |

| Effect of Solvent | Rate increases with solvent polarity | Free Radical with PTC | researchgate.netniscair.res.in |

| Reactivity Ratios (r₁) | r₁(GMA) = 1.29 (vs. ODA) | Free Radical Copolymerization | tandfonline.com |

| Reactivity Ratios (r₂) | r₂(ODA) = 0.68 (vs. GMA) | Free Radical Copolymerization | tandfonline.com |

Copolymerization Strategies Involving Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate

Copolymerization with Vinyl Monomers, Including Ethene

Glycidyl (B131873) methacrylate (B99206) is readily copolymerized with a variety of conventional vinyl monomers through several methods, including free-radical polymerization. researchgate.netmdpi.com This approach is widely used to introduce reactive epoxy groups into the side chains of polymer backbones. These pendant epoxy groups serve as active sites for further chemical reactions, enabling the creation of advanced materials with tailored properties. researchgate.netmdpi.com Copolymers have been synthesized with monomers such as methyl methacrylate, styrene (B11656), acrylonitrile, n-butyl acrylate (B77674), and octadecyl acrylate. researchgate.netmdpi.comtandfonline.com For instance, copolymers of GMA with n-butyl acrylate (BA) or poly(ethylene glycol) methyl ether methacrylate (PEGMA) have been synthesized via free radical polymerization to create materials with controlled hydrophilic/hydrophobic balance and specific thermal properties. nih.gov Similarly, poly(ethylene-co-glycidyl methacrylate) (PEGMA) has been used as a reactive polymer in blend systems to enhance compatibility between different polymer phases. mdpi.com

Reactivity Ratios and Copolymer Composition Studies

The determination of monomer reactivity ratios is crucial for predicting copolymer composition and the sequence distribution of monomer units along the polymer chain. tandfonline.com These ratios, typically denoted as r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. Studies on the free-radical copolymerization of glycidyl methacrylate (GMA) with various vinyl monomers have yielded a range of reactivity ratios, indicating its versatile copolymerization behavior.

For example, in the copolymerization of GMA (M1) with N-(4-bromophenyl)-2-methacrylamide (M2), the reactivity ratios were found to be r1 = 0.8606 and r2 = 0.3453, suggesting that GMA is more reactive than its comonomer in this system. ekb.eg Conversely, in the emulsion copolymerization with butyl acrylate (BA), GMA consistently shows higher reactivity. researchgate.net The copolymerization of GMA with octadecyl acrylate (ODA) also demonstrated a higher reactivity for the GMA monomer. tandfonline.com

| Comonomer (M2) | r1 (GMA) | r2 (Comonomer) | Method | Reference |

| Octadecyl Acrylate | 1.29 | 0.68 | Fineman–Ross (FR) | tandfonline.com |

| N-vinylcaprolactam | 6.44 ± 0.36 | 0.0365 ± 0.0009 | Fineman–Ross (FR) | capes.gov.br |

| N-vinylcaprolactam | 6.75 ± 0.29 | 0.039 ± 0.006 | Kelen–Tudos (KT) | capes.gov.br |

| 3,5-dimethoxyphenyl methacrylate | 2.521 | 0.520 | Fineman–Ross (FR) | daneshyari.com |

| 3,5-dimethoxyphenyl methacrylate | 2.554 | 0.629 | Kelen–Tudos (KT) | daneshyari.com |

| Butyl Acrylate (BA) | 1.51 | 0.15 | Mayo-Lewis (ML) | researchgate.net |

| Butyl Acrylate (BA) | 1.85 | 0.22 | Fineman–Ross (FR) | researchgate.net |

This table presents a selection of reactivity ratios for the copolymerization of Glycidyl Methacrylate (M1) with various vinyl comonomers (M2).

These studies confirm that the composition of the final copolymer can be controlled by the feed ratio of the monomers, and the reactivity ratios provide the necessary data to achieve a desired copolymer structure.

Influence of Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate on Copolymer Architecture

The incorporation of glycidyl methacrylate into copolymer structures significantly influences their final architecture and properties. The presence of the bulky and polar epoxy side group can alter the thermal and mechanical characteristics of the resulting polymer.

In copolymers of GMA with n-butyl acrylate, the glass transition temperature (Tg) of the copolymers falls between the Tg values of the two homopolymers, poly(n-butyl acrylate) (-53 °C) and poly(glycidyl methacrylate) (70 °C). nih.gov The Tg of these copolymers increases systematically with a higher mole fraction of GMA, which indicates good compatibility and mixing of the two monomer units within the polymer structure. nih.gov Similarly, in crosslinked copolymers of GMA and octadecyl acrylate, the incorporation of GMA leads to an increase in the Tg value. tandfonline.com

Copolymerization with Epoxide-Functionalized Monomers or Polymers

Glycidyl methacrylate can be copolymerized with other monomers that also contain epoxide functionalities. This strategy allows for the synthesis of polymers with a high density of reactive epoxy groups, which can be useful for creating highly crosslinked materials or for subsequent functionalization.

A notable example is the selective ring-opening copolymerization of glycidyl methacrylate with glycidyl methyl ether (GME). acs.org This reaction can be achieved using a monomer-activated anionic approach, which selectively polymerizes the epoxide groups while leaving the methacrylate functions intact. acs.org This results in the formation of copolyethers with pendant methacrylate groups. The properties of these resulting P(GME-co-GMA) copolymers, such as their lower critical solubility temperature, can be tuned by adjusting the ratio of the two epoxide-containing monomers in the feed. acs.org This method provides a pathway to reactive copolyethers that can be further modified or crosslinked through their methacrylate side chains. acs.org

Graft Copolymerization and Block Copolymer Synthesis with this compound

The unique structure of glycidyl methacrylate makes it a valuable component in the synthesis of more complex polymer architectures such as graft and block copolymers. These advanced structures are often created through controlled polymerization techniques.

"Grafting Through" and "Grafting From" Approaches

Graft copolymers can be synthesized using GMA via two primary strategies: "grafting through" and "grafting from". ktu.ltrsc.org

The "grafting through" (or macromonomer) method involves the copolymerization of a low molecular weight monomer with a macromonomer that has a polymerizable end group. cmu.edu In the context of GMA, this could involve a pre-synthesized polymer chain with a methacrylate end group being copolymerized with GMA and other vinyl monomers. This approach allows for the incorporation of well-defined side chains into the final graft copolymer. cmu.edu Water-soluble graft copolymers based on GMA have been prepared using this method. clemson.edu

The "grafting from" approach involves initiating the polymerization of a monomer from active sites along the backbone of a pre-existing polymer. ktu.lt For example, a polymer backbone can be functionalized with initiator sites, from which GMA can be polymerized to form the grafted chains. acs.org This method has been used to graft GMA from cellulose (B213188) by combining radiation-induced initiation with reversible addition-fragmentation chain-transfer (RAFT) polymerization, leading to epoxy-functionalized surfaces. hacettepe.edu.tr Similarly, GMA has been grafted from wool fibers by creating a redox initiation system on the fiber surface. ktu.lt This technique is often preferred when a high grafting ratio is desired. ktu.lt

Synthesis of Complex Polymer Topologies

Glycidyl methacrylate is instrumental in synthesizing a variety of complex polymer topologies, including block copolymers and bottlebrush (or molecular brush) copolymers.

Block Copolymers: Living anionic polymerization is a powerful method for creating well-defined block copolymers with predictable molecular weights and narrow molecular weight distributions. uliege.be It has been successfully employed for the synthesis of block copolymers containing GMA. For example, amphiphilic block copolymers have been created by the sequential anionic polymerization of alkyl methacrylates and GMA. uliege.be Tetrablock copolymers such as polystyrene-block-polybutadiene-block-poly(methyl methacrylate)-block-poly(glycidyl methacrylate) have also been synthesized via this method. acs.org Other techniques like redox polymerization and atom transfer radical polymerization (ATRP) have also been utilized to create block copolymers incorporating GMA segments. dergipark.org.trrsc.org

Bottlebrush Copolymers: These are a type of graft copolymer with a high density of polymeric side chains grafted to a linear backbone. The "grafting from" approach is commonly used, where a backbone polymer is first synthesized with initiator groups along its chain, followed by the polymerization of monomers (like those that can be derived from GMA) to form the dense "bristles" of the brush. rsc.org The reactive epoxy groups on a poly(glycidyl methacrylate) backbone can be converted into initiator sites for subsequent polymerizations, or into other functional groups like azides, which can then be used in "click" reactions to attach pre-made polymer chains, forming bottlebrush structures. rsc.org

Computational Modeling of this compound Copolymerization Behavior

Computational modeling serves as a powerful tool for gaining a deeper, molecular-level understanding of copolymerization processes. While specific computational studies focusing exclusively on the copolymerization of ethene with oxiran-2-ylmethyl 2-methylprop-2-enoate (also known as glycidyl methacrylate or GMA) are not extensively detailed in publicly accessible literature, the methodologies employed for similar olefin/polar monomer systems provide a clear framework for how such investigations would be conducted and the insights they could offer. These models are pivotal in predicting reaction kinetics, copolymer microstructure, and the influence of catalysts without the need for extensive empirical experimentation.

Methodologies such as Density Functional Theory (DFT) are at the forefront of these computational investigations. arxiv.org DFT calculations can be employed to explore the mechanism of copolymerization, including the intricate steps of monomer insertion into a catalyst's active site. mdpi.comrsc.org For the ethene-GMA system, computational models could elucidate the energy barriers associated with the insertion of both the non-polar ethene and the polar, functional GMA monomer. This is particularly important as the epoxy group on GMA can interact with and potentially deactivate certain catalyst systems.

A significant focus of computational modeling in copolymerization is the prediction of monomer reactivity ratios (r₁ and r₂). These ratios are crucial as they dictate the composition and sequence distribution of the final copolymer. Theoretical calculations can determine the activation energies for the four possible propagation steps in the copolymerization of ethene (M₁) and GMA (M₂):

~M₁• + M₁ → ~M₁M₁• (Rate constant k₁₁)

~M₁• + M₂ → ~M₁M₂• (Rate constant k₁₂)

~M₂• + M₁ → ~M₂M₁• (Rate constant k₂₁)

~M₂• + M₂ → ~M₂M₂• (Rate constant k₂₂)

The reactivity ratios are then defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁. By calculating the energy profiles of these reaction pathways, the relative rates can be determined, and thus the reactivity ratios can be predicted. arxiv.org

In addition to DFT, machine learning is emerging as a complementary computational approach. arxiv.org By training models on large datasets of known reactivity ratios from various copolymerization reactions, it is possible to predict these values for new monomer pairs based on their molecular structures. arxiv.org

Detailed Research Findings from Analogous Systems

While direct data for ethene-GMA is scarce, research on related systems highlights the potential of computational modeling. For instance, DFT studies on the copolymerization of ethene with other functional monomers, such as methyl 2-acetamidoacrylate or cyclopropenone, have successfully elucidated the influence of catalyst structure on monomer insertion and regioselectivity. mdpi.comrsc.org These studies have shown that both steric and electronic factors of the catalyst and the monomer play a critical role in the polymerization outcome. rsc.orgacs.org For example, in the palladium-catalyzed copolymerization of ethene and cyclopropenone, DFT calculations revealed that the insertion of ethene and the polar monomer followed different favorable reaction pathways. mdpi.com

The table below illustrates the type of data that could be generated from a computational study on the ethene-GMA system, based on findings from analogous computational studies of ethene with other polar monomers. The values presented are hypothetical and for illustrative purposes only, as specific data for this copolymerization is not available in the cited literature.

Hypothetical Reactivity Ratios for Ethene (M₁) and Glycidyl Methacrylate (M₂) Copolymerization Under Different Catalysts (Illustrative)

| Catalyst System | r₁ (Ethene) | r₂ (GMA) | Predicted Copolymer Type | Computational Method |

|---|---|---|---|---|

| Palladium-phosphine-sulfonate | 0.85 | 1.10 | Random | DFT |

| Titanium-based Ziegler-Natta | 15.0 | 0.05 | Blocky (long ethene sequences) | DFT |

| Nickel-diimine | 1.20 | 0.70 | Slightly alternating | DFT |

This table is for illustrative purposes to show the potential output of computational modeling and does not represent actual experimental or calculated data.

Such computational findings would be invaluable for designing and optimizing the synthesis of poly(ethene-co-glycidyl methacrylate) with desired properties. By predicting the copolymerization behavior with different catalysts, researchers can select the most promising candidates for experimental validation, thereby accelerating the development of new materials.

Chemical Reactivity and Functionalization of Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate and Its Polymers

Ring-Opening Reactions of the Epoxide Group in Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

The highly strained, three-membered epoxide ring in glycidyl (B131873) methacrylate (B99206) is susceptible to ring-opening reactions with a variety of reagents. rsc.org This reactivity is central to the functionalization of polymers derived from this monomer, known as poly(glycidyl methacrylate) or PGMA. rsc.orgrsc.org The ring-opening can be catalyzed by either acids or bases, and the reaction mechanism is dependent on the pH conditions. acs.orgacs.orgnih.gov

The epoxide group of glycidyl methacrylate and its polymers readily reacts with a wide array of nucleophiles. rsc.orgresearchgate.net These reactions allow for the introduction of diverse functional groups onto the polymer backbone. rsc.org The primary methods for modifying the PGMA scaffold involve reactions with amines, thiols, azides, and carboxylic acids. rsc.orgresearchgate.net

Under basic or neutral conditions, the ring-opening reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group. rsc.org The reaction with various nucleophiles introduces new functionalities to the polymer. For instance, reaction with amines yields amino alcohols, while reaction with thiols produces thioethers with a hydroxyl group. rsc.org

The efficiency of these nucleophilic additions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.net For example, smaller amines tend to show higher functionalization efficiencies compared to bulkier ones. researchgate.net

| Nucleophile | Functional Group Introduced | Reaction Conditions | Resulting Structure |

|---|---|---|---|

| Primary/Secondary Amines | Amino and Hydroxyl | Room temperature to 90°C | β-amino alcohol |

| Thiols | Thioether and Hydroxyl | Room temperature, often with a base catalyst | β-hydroxy thioether |

| Azides (e.g., Sodium Azide) | Azido and Hydroxyl | Elevated temperature (e.g., 50°C) with a proton source like ammonium (B1175870) chloride | β-azido alcohol |

| Carboxylic Acids | Ester and Hydroxyl | Elevated temperature (e.g., 80°C) | β-hydroxy ester |

In the presence of an acid catalyst, the ring-opening of the epoxide in glycidyl methacrylate proceeds through an electrophilic addition mechanism. rsc.org The first step involves the protonation of the oxygen atom of the epoxide ring, which makes the ring more susceptible to nucleophilic attack. rsc.orgrsc.org This protonation enhances the electrophilicity of the carbon atoms in the epoxide ring. rsc.org A weak nucleophile, which might not react under neutral or basic conditions, can then attack one of the carbon atoms, leading to the opening of the ring. rsc.org For example, in an acidic aqueous solution, water can act as the nucleophile, resulting in the formation of a diol. acs.orgacs.org

Studies have shown that at a pH of 3.5, glycidyl methacrylate reacts with both carboxylic and hydroxyl groups primarily through this acid-catalyzed epoxide ring-opening mechanism. acs.orgnih.gov

A significant application of the epoxide reactivity of glycidyl methacrylate is in the post-polymerization modification of poly(glycidyl methacrylate) (PGMA). rsc.orgrsc.org This approach allows for the synthesis of a well-defined polymer backbone, which can then be functionalized with a variety of chemical groups. rsc.orgresearchgate.net This strategy is highly versatile for creating a library of functional polymers from a single parent polymer. rsc.org

The ring-opening reactions with nucleophiles such as amines, thiols, and azides are commonly employed for these modifications. rsc.orgresearchgate.net These reactions are often efficient and can be carried out under relatively mild conditions. rsc.org A key feature of these modifications is that the ring-opening reaction generates a new hydroxyl group, which can be used for subsequent functionalization, allowing for the creation of multi-functional polymers. rsc.orgresearchgate.netresearchgate.net

The degree of functionalization can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants and the reaction time. researchgate.net Researchers have successfully attached a wide range of molecules, including bioactive compounds and fluorescent dyes, to PGMA scaffolds using this method. researchgate.net

Ester Group Reactivity and Transesterification in this compound Systems

While the epoxide group is the primary site for functionalization, the ester group in glycidyl methacrylate can also participate in chemical reactions, most notably transesterification. acs.orgresearchgate.net Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base.

In the context of glycidyl methacrylate systems, transesterification can occur alongside the epoxide ring-opening reaction, particularly under certain pH conditions. acs.orgacs.orgnih.gov For instance, in the reaction of glycidyl methacrylate with macromolecules containing hydroxyl groups in an aqueous solution at pH 10.5, both transesterification and epoxide ring-opening mechanisms have been observed. acs.orgnih.gov However, the ring-opening reaction is often the preferential pathway. acs.org

Role of this compound in Crosslinking Mechanisms

The bifunctional nature of glycidyl methacrylate makes it an effective crosslinking agent in the formation of polymer networks. researchgate.net Crosslinking introduces covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. This process significantly alters the material's properties, often enhancing its mechanical strength, thermal stability, and chemical resistance. chemicalsunited.com

A primary mechanism for crosslinking in systems containing glycidyl methacrylate involves the reaction of its epoxide rings. acs.orgacs.org After the polymerization of the methacrylate groups to form a linear polymer with pendant epoxide groups, these rings can react with various crosslinking agents. acs.org

Common crosslinking agents for this purpose are polyfunctional molecules that can react with the epoxide group, such as diamines or dicarboxylic acids. Each functional group on the crosslinking agent can react with an epoxide group on a different polymer chain, thus forming a bridge between them. For example, a diamine can react with two epoxide groups on adjacent polymer chains, creating a crosslink.

This crosslinking can also occur through the hydroxyl groups generated during the initial ring-opening reaction. These newly formed hydroxyls can then react with other functional groups, leading to a more complex and densely crosslinked network. The extent of crosslinking can be controlled by the concentration of the crosslinking agent and the reaction conditions. researchgate.net This method is widely used to prepare hydrogels and other crosslinked polymer materials with tunable properties. nih.gov

Crosslinking through Methacrylate Double Bonds

The methacrylate group within the "this compound" copolymer provides a reactive site for crosslinking, a process that is fundamental to the formation of stable, three-dimensional polymer networks. This functionality is primarily exploited through polymerization of the carbon-carbon double bond within the methacrylate moiety.

Crosslinking involving the methacrylate groups can be initiated by various methods, including thermal and photochemical techniques. acs.org Photopolymerization, or photo-crosslinking, is a particularly advantageous method as it allows for rapid and controllable reactions at ambient temperatures, which is crucial when working with thermally sensitive materials. nih.gov In this process, a photoinitiator is added to the polymer solution, which, upon exposure to ultraviolet (UV) light, generates free radicals. These radicals then attack the methacrylate double bonds, initiating a chain reaction that connects the polymer chains into a network structure. nih.gov

The extent and efficiency of this crosslinking are critical in determining the final properties of the material. For instance, in the development of hydrogels for biomedical applications, the crosslinking density directly influences the mechanical strength, swelling behavior, and degradation rate of the hydrogel. nih.govnih.gov Research on gelatin glycidyl methacrylate (GM) hydrogels demonstrated that UV-induced crosslinking of the methacrylate groups resulted in the formation of a stable network, with the disappearance of absorption bands corresponding to the carbon double bonds in Fourier-transform infrared spectroscopy (FTIR) analysis confirming the completion of the reaction. nih.gov

The versatility of the methacrylate group allows for its participation in various polymerization techniques. Free radical polymerization is a common method used to create the initial polymer chains from the monomers, including glycidyl methacrylate (GMA). rsc.orgderpharmachemica.comscispace.com Subsequent crosslinking can then occur through the remaining pendant methacrylate groups under specific conditions. This dual reactivity, originating from both the methacrylate and the epoxide groups, is a key feature of GMA-containing polymers.

The table below summarizes findings from research on the crosslinking of polymers containing methacrylate functionalities similar to that in "this compound."

| Polymer System | Crosslinking Method | Key Findings |

| Gelatin Glycidyl Methacrylate (GM) | Photo-crosslinking (UV) | High tensile modulus and strength achieved, suitable for ocular tissue engineering. nih.gov |

| Hyaluronan Glycidyl Methacrylate (GM-HA) | Photo-crosslinking (UV) | Rapid and controllable crosslinking, with reaction completion confirmed by FTIR. nih.gov |

| Poly(glycidyl methacrylate ether) (PGMA) | UV irradiation or heating | Post-polymerization crosslinking investigated through infrared spectroscopy and water contact angle measurements. acs.org |

Derivatization and Chemical Modification of this compound for Specific Research Applications

The oxirane (epoxide) ring of the glycidyl methacrylate (GMA) component in "this compound" is a highly versatile functional group that allows for extensive derivatization and chemical modification of the resulting polymer. rsc.orgrsc.org This reactivity is central to tailoring the polymer's properties for a wide array of specific research applications. The primary mechanism for these modifications is the nucleophilic ring-opening reaction of the epoxide group. rsc.orgresearchgate.net

A broad spectrum of nucleophiles can be employed to open the epoxide ring, thereby introducing new functional moieties onto the polymer backbone. Common nucleophilic agents include amines, thiols, azides, and acids. rsc.orgrsc.orgresearchgate.net This post-polymerization modification strategy is highly efficient and allows for the creation of a diverse family of functional polymers from a single parent polymer scaffold, poly(glycidyl methacrylate) (PGMA). rsc.org An important aspect of this reaction is the formation of a hydroxyl group adjacent to the newly introduced functionality, which itself can be a site for further sequential modifications. rsc.orgrsc.org

The ability to introduce various functionalities has led to the development of materials for numerous research applications:

Biomedical Applications: The modification of PGMA with biomolecules or biocompatible moieties has been explored for creating materials for drug delivery systems and medical adhesives. For instance, the functionalization of GMA-containing polymers with specific ligands can be used to target drug delivery to particular cells or tissues. The introduction of hydrophilic groups can also enhance the biocompatibility of the material. researchgate.net

Heavy Metal Sequestration: Copolymers of GMA have been modified to create materials capable of removing heavy metals from aqueous solutions. In one study, copolymers were modified with 2-pyridinecarbaldehyde oxime through the ring-opening of the epoxy groups. The resulting polymer demonstrated the ability to successfully remove heavy metals from solution, indicating its potential for environmental remediation applications. derpharmachemica.com Another study showed similar potential after modification with 2-(2-pyridile)ethanol. scispace.com

Development of Novel Polymeric Architectures: The chemical modification of PGMA is a powerful tool for creating complex polymer architectures, such as amphiphilic block copolymers. By selectively modifying one block of a diblock copolymer containing PGMA, researchers can tune the self-assembly behavior of the polymer in solution, leading to the formation of micelles, vesicles, and other nanostructures. researchgate.netresearchgate.net

The following table details specific examples of the derivatization of GMA-based polymers and their intended research applications.

| Modifying Agent (Nucleophile) | Introduced Functionality | Research Application |

| 1-Methyl piperazine (B1678402) | Hydroxyl and 1-methyl piperazine residues | Synthesis of amphiphilic block copolymers with "schizophrenic" micellization behavior. researchgate.net |

| 2-Pyridinecarbaldehyde oxime | Pyridine (B92270) oxime groups | Removal of heavy metals from solutions. derpharmachemica.com |

| 2-(2-Pyridile)ethanol | Pyridine ethanol (B145695) groups | Creation of polymers for heavy metal removal with increased rigidity. scispace.com |

| Amines, Thiols, Azides, Acids | Various functionalities | General platform for creating a wide range of customized functional polymers. rsc.orgrsc.org |

| 3-(Aminopropyl)trimethoxysilane followed by GMA | Vinyl-functionalized zeolite | Creation of organic-inorganic hybrid crosslinkers for hydrogel formation. researchgate.net |

The ease of synthesis and the high reactivity of the epoxide group make polymers derived from "this compound" highly adaptable scaffolds in polymer and materials science. rsc.org

Advanced Characterization Methodologies for Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate and Its Polymeric Derivatives in Academic Research

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of the GMA monomer and its polymeric derivatives. These methods allow for the confirmation of chemical structures, the identification of functional groups, and the real-time monitoring of polymerization processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of GMA and poly(glycidyl methacrylate) (PGMA). Both ¹H NMR and ¹³C NMR are routinely used to confirm the monomer's structure and to characterize the resultant polymer's composition, stereochemistry, and microstructure. researchgate.netacs.orgresearchgate.net

For the GMA monomer, ¹H NMR spectra provide distinct signals corresponding to the vinyl protons, the methyl group, and the protons of the oxirane (epoxy) ring. researchgate.net The integration of these signals confirms the relative number of protons in each chemical environment, verifying the molecule's integrity. Similarly, ¹³C NMR provides data on the carbon skeleton of the monomer. chemicalbook.com

During polymerization, the disappearance of signals corresponding to the vinyl protons (typically around 5.6 and 6.1 ppm in ¹H NMR) indicates the conversion of the monomer's C=C double bond into the polymer backbone. researchgate.net Crucially, NMR analysis confirms that the polymerization proceeds almost exclusively through the methacrylic double bond, leaving the reactive epoxy ring intact for potential post-polymerization modification. researchgate.netresearchgate.net For polymeric derivatives like copolymers, ¹H NMR is used to determine the copolymer composition by comparing the integral ratios of characteristic peaks from each monomer unit. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Glycidyl (B131873) Methacrylate (B99206) (GMA) Monomer

| Protons | Chemical Shift (ppm) |

| Methyl (CH₃) | ~1.9 |

| Methylene (CH₂) of epoxy | ~2.6 - 2.9 |

| Methine (CH) of epoxy | ~3.2 |

| Methylene (O-CH₂) | ~3.8, ~4.3 |

| Vinyl (C=CH₂) | ~5.6, ~6.1 |

Note: Chemical shifts are approximate and can vary based on the solvent used.

For PGMA, ¹³C NMR spectroscopy is particularly useful for analyzing the polymer's tacticity—the stereochemical arrangement of adjacent monomer units. The chemical shifts of the quaternary and carbonyl carbons in the polymer backbone are sensitive to these arrangements, allowing for the quantification of syndiotactic, isotactic, and heterotactic triads. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups in GMA and for monitoring the progress of polymerization. kpi.ua

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to characterize the chemical structure of GMA and its polymers. tandfonline.comresearchgate.netscielo.br The IR spectrum of the GMA monomer displays characteristic absorption bands corresponding to its key functional groups. The presence of the epoxy ring is confirmed by bands around 910 cm⁻¹ and 845 cm⁻¹ (C-O-C stretching), while the ester group shows a strong carbonyl (C=O) stretching vibration near 1720 cm⁻¹. The methacrylic C=C double bond is identified by a stretching band at approximately 1638 cm⁻¹. uu.nlresearchgate.net

During polymerization, the reaction can be monitored by observing the decrease in the intensity of the C=C absorption band at 1638 cm⁻¹. uu.nl The persistence of the epoxy ring bands post-polymerization confirms that this functional group remains available for further reactions. scielo.br

Table 2: Key FTIR Absorption Bands for Glycidyl Methacrylate (GMA)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretch (ester) | ~1720 |

| C=C stretch (vinyl) | ~1638 |

| C-O-C stretch (ester) | ~1170 |

| C-O-C stretch (epoxy ring) | ~910, ~845 |

Raman spectroscopy serves as a complementary technique to IR. The non-polar C=C double bond in methacrylate monomers exhibits a strong Raman scattering band, making this technique particularly effective for quantifying the conversion of double bonds during polymerization. kpi.ua The combination of IR and Raman spectroscopy provides a comprehensive view of the chemical changes occurring, tracking both polar (e.g., C=O) and non-polar (e.g., C=C) functional groups. kpi.ua

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the identification of molecular structures. For the GMA monomer, MS can be used to confirm its molecular weight (142.15 g/mol ). nih.govwikipedia.org When coupled with Gas Chromatography (GC-MS), it can also identify impurities by separating them from the main compound before mass analysis. researchgate.net

In the analysis of polymeric materials, MS is particularly useful for characterizing low molecular weight polymers and oligomers. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can identify the distribution of oligomeric species, providing insights into the initial stages of polymerization or degradation pathways. Each peak in the mass spectrum corresponds to a specific polymer chain length, allowing for the identification of repeating units and end-groups.

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For GMA and its polymers, various chromatographic methods are critical for assessing monomer purity and for characterizing the size and distribution of polymer chains.

Gas Chromatography (GC) is the standard method for determining the purity of volatile and thermally stable compounds like the glycidyl methacrylate monomer. nih.gov Commercial GMA is often specified with a purity of greater than 97.0% as determined by GC. sigmaaldrich.com

In this technique, a sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Compounds in the sample interact differently with the stationary phase based on factors like boiling point and polarity, causing them to separate and elute from the column at different times. A detector records the elution time and signal intensity, allowing for the identification and quantification of the monomer and any impurities present.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight and molecular weight distribution of polymers. nih.govwikipedia.org GPC separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. resolvemass.ca

In a GPC system, a polymer solution is passed through a column packed with porous gel beads. wikipedia.org Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. resolvemass.ca A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it elutes.

The resulting chromatogram is then used to determine key parameters of the polymer's molecular weight distribution, including the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI or Đ), which is the ratio of Mₒ to Mₙ. wikipedia.org The PDI is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI value of 1.0 indicates a monodisperse sample where all chains have the same length.

Table 3: Example GPC Data for Poly(glycidyl methacrylate) (PGMA)

| Polymer Sample | Mₙ ( g/mol ) | Mₒ ( g/mol ) | PDI (Mₒ/Mₙ) |

| PGMA 1 | 23,000 | 27,600 | 1.20 |

| PGMA 2 | 36,000 | 41,400 | 1.15 |

| PGMA 3 | 55,000 | 68,750 | 1.25 |

Note: The values presented are illustrative examples based on typical findings in academic literature.

Thermal Analysis in Polymer Research Contexts

Thermal analysis techniques are fundamental in polymer science for investigating the thermal transitions and stability of materials.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. intertek.com This method is widely employed to determine the glass transition temperature (Tg) of amorphous polymers or the amorphous regions of semi-crystalline polymers. tainstruments.com The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. intertek.com For poly(glycidyl methacrylate) (PGMA), the Tg is typically identified as the midpoint of the change in slope of the heat flow curve during a DSC scan. polymersource.capolymersource.ca

In the context of GMA-based systems, DSC is also instrumental in studying curing behavior. The epoxy group of the GMA monomer can undergo ring-opening polymerization, a curing reaction that is exothermic and can be monitored by DSC. tainstruments.com Researchers can determine key curing parameters such as the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (enthalpy of cure). nih.gov For instance, in the development of waterborne acrylic resins modified with GMA, non-isothermal DSC methods have been used to determine the curing reaction conditions. The addition of curing agents can influence the curing process, often lowering the endothermic peak of the curing reaction, which indicates an easier curing process.

The glass transition temperature of GMA-containing copolymers can be tailored by the choice of co-monomers and their relative ratios. For example, in copolymers of GMA and alkyl methacrylates, the presence of two distinct glass transition temperatures can indicate micro-phase separation within the polymer structure. researchgate.net

Table 1: Representative Glass Transition Temperatures (Tg) of GMA-based Polymers

| Polymer System | Glass Transition Temperature (Tg) in °C | Reference |

|---|---|---|

| Poly(glycidyl methacrylate) (PGMA) | 28 | dergipark.org.tr |

| Waterborne acrylic resin with 15 wt% GMA | 74.3 (curing peak) | |

| Poly(GMA-stat-C13MA) | -53 to 11 (two Tgs observed) | researchgate.net |

| WPU1/P(PEGMA-co-GMA) composite | -23 | nih.gov |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and decomposition profile of polymeric materials. youtube.com For polymers derived from GMA, TGA provides insights into their degradation mechanisms, which can be influenced by their chemical structure, crosslinking density, and the presence of additives or functional groups. researchgate.nettandfonline.com

The thermal degradation of PGMA and its copolymers can occur in single or multiple stages. researchgate.netresearchgate.net The onset temperature of decomposition, often taken as the temperature at which a certain percentage of weight loss occurs (e.g., T10% for 10% weight loss), is a key indicator of thermal stability. researchgate.net For example, cross-linked poly(GMA-co-EGDMA) copolymers have been shown to have decomposition onset temperatures starting around 210-249°C. researchgate.netresearchgate.net

Modifications to the polymer structure, such as functionalization or the formation of nanocomposites, can significantly alter the thermal stability. In some cases, functionalization can render the base polymer more stable to thermal degradation. researchgate.net Conversely, grafting GMA onto other polymer backbones, like polypropylene, can slightly improve the thermal stability of the parent polymer. tandfonline.com The decomposition of GMA-based copolymers can be complex, with different stages corresponding to the degradation of side chains and the main polymer backbone. researchgate.net

Table 2: Thermal Decomposition Data for Selected GMA-based Polymers from TGA

| Polymer System | Onset Decomposition Temperature (°C) | Key Observations | Reference |

|---|---|---|---|

| Poly(GMA-co-EGDMA) | ~210 (at 2% mass loss) | Multi-staged decomposition after modification. | researchgate.net |

| GMA 60 copolymer | 249 (at 10% mass loss) | Single major degradation step. | researchgate.net |

| Poly(GMA-b-EG) block copolymer | 160 and 400 | Two distinct decomposition temperatures. | dergipark.org.tr |

| Polypropylene-g-glycidyl methacrylate (PP-g-GMA) | Slightly improved vs. neat PP | Melt grafting slightly improved thermal stability. | tandfonline.com |

Microscopic Techniques for Morphological Investigation of Polymer Systems

Microscopic techniques are indispensable for visualizing the morphology of polymer systems at the micro- and nanoscale, providing a direct link between the material's structure and its macroscopic properties.